Enhanced Computed Lipophilicity (XLogP3) vs. Direct 3-Phenyl Analogs
The target compound exhibits higher predicted lipophilicity than its direct analog which lacks the benzylic methylene spacer. The computed XLogP3 for 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole is 3.6 [1], compared to a value of 3.3 for the closely related 5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1152532-43-8) [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, XLogP3 = 3.3 |
| Quantified Difference | Δ XLogP3 = +0.3 |
| Conditions | Computed using XLogP3 3.0 algorithm by PubChem [1][2] |
Why This Matters
This quantified difference in lipophilicity can influence the selection of this scaffold over the comparator for lead optimization, directly affecting predicted membrane permeability and in vivo distribution.
- [1] PubChem. (2026). Compound Summary for CID 43150196: 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 43150194: 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. National Library of Medicine. View Source
